molecular formula C10H11NO3 B3055190 5-(Dimethylamino)-2-formylbenzoic acid CAS No. 63333-22-2

5-(Dimethylamino)-2-formylbenzoic acid

Cat. No.: B3055190
CAS No.: 63333-22-2
M. Wt: 193.2 g/mol
InChI Key: YWJUTRXVJZULSY-UHFFFAOYSA-N
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Description

5-(Dimethylamino)-2-formylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a dimethylamino group and a formyl group attached to a benzene ring, which also contains a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethylamino)-2-formylbenzoic acid typically involves the introduction of the dimethylamino group and the formyl group onto a benzene ring that already contains a carboxylic acid group. One common method is the Vilsmeier-Haack reaction, which involves the formylation of an aromatic compound using a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). The reaction proceeds under mild conditions and yields the desired formylated product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethylamino)-2-formylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

    Oxidation: 5-(Dimethylamino)-2-carboxybenzoic acid.

    Reduction: 5-(Dimethylamino)-2-hydroxymethylbenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(Dimethylamino)-2-formylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of dyes, pharmaceuticals, and agrochemicals.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the dimethylamino group, which can enhance fluorescence properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-(Dimethylamino)-2-formylbenzoic acid is primarily related to its functional groups. The dimethylamino group can participate in electron-donating interactions, while the formyl group can undergo various chemical transformations. These properties make the compound versatile in chemical reactions and useful in modifying other molecules. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzoic acid: Similar structure but with the dimethylamino group in the para position relative to the carboxylic acid group.

    5-(Dimethylamino)-2-naphthalenesulfonic acid: Contains a naphthalene ring instead of a benzene ring, with similar functional groups.

    N,N-Dimethyl-4-aminobenzoic acid: Another compound with a dimethylamino group and a carboxylic acid group, but with different substitution patterns.

Uniqueness

5-(Dimethylamino)-2-formylbenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and properties. The presence of both the dimethylamino and formyl groups on the same benzene ring allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

5-(dimethylamino)-2-formylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-11(2)8-4-3-7(6-12)9(5-8)10(13)14/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWJUTRXVJZULSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564109
Record name 5-(Dimethylamino)-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63333-22-2
Record name 5-(Dimethylamino)-2-formylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70564109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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